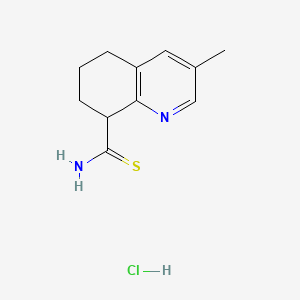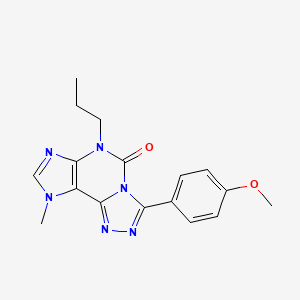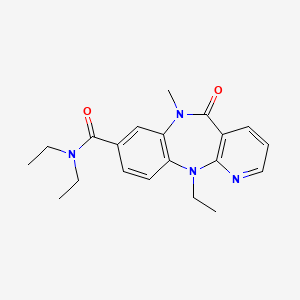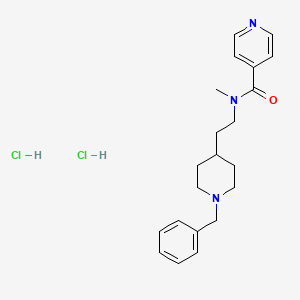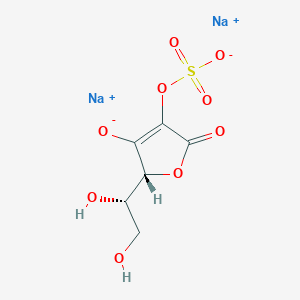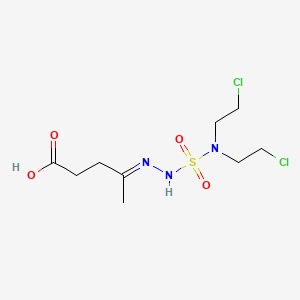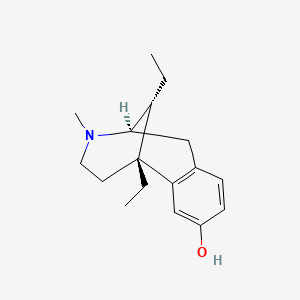
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and propyl groups through nucleophilic substitution reactions.
Methylation: Methylation of the nitrogen atoms to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(3,4-b)benzodiazepines: Known for their anxiolytic and sedative properties.
Purine Derivatives: Widely studied for their roles in cellular metabolism and as therapeutic agents.
Uniqueness
The unique combination of the triazolopyrimidine core with the 3,4-dichlorophenyl, methyl, and propyl groups may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Conclusion
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- is a complex and potentially versatile compound with applications across various fields of science and industry
Propriétés
Numéro CAS |
135445-91-9 |
|---|---|
Formule moléculaire |
C16H14Cl2N6O |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H14Cl2N6O/c1-3-6-23-14-12(22(2)8-19-14)15-21-20-13(24(15)16(23)25)9-4-5-10(17)11(18)7-9/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
FPLPOFOEXCICKX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC(=C(C=C4)Cl)Cl)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



